molecular formula C29H23N3O5 B12525138 methyl N-[6-[methoxycarbonyl(prop-2-ynyl)amino]-9-oxo-10-phenylacridin-3-yl]-N-prop-2-ynylcarbamate

methyl N-[6-[methoxycarbonyl(prop-2-ynyl)amino]-9-oxo-10-phenylacridin-3-yl]-N-prop-2-ynylcarbamate

Cat. No.: B12525138
M. Wt: 493.5 g/mol
InChI Key: QFKUQZICYHHNIA-UHFFFAOYSA-N
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Description

Methyl N-[6-[methoxycarbonyl(prop-2-ynyl)amino]-9-oxo-10-phenylacridin-3-yl]-N-prop-2-ynylcarbamate is a complex organic compound with a unique structure that includes multiple functional groups such as methoxycarbonyl, prop-2-ynyl, and acridinyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[6-[methoxycarbonyl(prop-2-ynyl)amino]-9-oxo-10-phenylacridin-3-yl]-N-prop-2-ynylcarbamate typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the acridine core and introduce the methoxycarbonyl and prop-2-ynyl groups through a series of reactions such as nucleophilic substitution, esterification, and amide formation. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[6-[methoxycarbonyl(prop-2-ynyl)amino]-9-oxo-10-phenylacridin-3-yl]-N-prop-2-ynylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives .

Mechanism of Action

The mechanism of action of methyl N-[6-[methoxycarbonyl(prop-2-ynyl)amino]-9-oxo-10-phenylacridin-3-yl]-N-prop-2-ynylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the functional groups present in the molecule and their interactions with the target sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[6-[methoxycarbonyl(prop-2-ynyl)amino]-9-oxo-10-phenylacridin-3-yl]-N-prop-2-ynylcarbamate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it valuable in multiple research and industrial applications .

Properties

Molecular Formula

C29H23N3O5

Molecular Weight

493.5 g/mol

IUPAC Name

methyl N-[6-[methoxycarbonyl(prop-2-ynyl)amino]-9-oxo-10-phenylacridin-3-yl]-N-prop-2-ynylcarbamate

InChI

InChI=1S/C29H23N3O5/c1-5-16-30(28(34)36-3)21-12-14-23-25(18-21)32(20-10-8-7-9-11-20)26-19-22(13-15-24(26)27(23)33)31(17-6-2)29(35)37-4/h1-2,7-15,18-19H,16-17H2,3-4H3

InChI Key

QFKUQZICYHHNIA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N(CC#C)C1=CC2=C(C=C1)C(=O)C3=C(N2C4=CC=CC=C4)C=C(C=C3)N(CC#C)C(=O)OC

Origin of Product

United States

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